molecular formula C13H16BFO4 B3296112 2-Carboxy-3-fluorobenzeneboronic acid pinacol ester CAS No. 891843-32-6

2-Carboxy-3-fluorobenzeneboronic acid pinacol ester

Cat. No. B3296112
CAS RN: 891843-32-6
M. Wt: 266.07 g/mol
InChI Key: KNDPQSDAHCFRDB-UHFFFAOYSA-N
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Description

2-Carboxy-3-fluorobenzeneboronic acid pinacol ester, also known as CFBE, is a chemical compound with a molecular formula of C14H15BFNO4. It is commonly used in scientific research for its ability to bind to and detect certain biomolecules. CFBE is a boronic acid derivative, which means it contains a boron atom that can form covalent bonds with other molecules. This property makes it useful for a variety of applications in chemistry and biology.

Mechanism of Action

2-Carboxy-3-fluorobenzeneboronic acid pinacol ester binds to biomolecules through the formation of a covalent bond between the boron atom and a hydroxyl or amine group on the target molecule. This binding results in a change in the fluorescence properties of this compound, which can be detected using a fluorescence microscope or spectrofluorometer. The mechanism of action of this compound is based on the reversible formation of a boronate ester with the target molecule.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Carboxy-3-fluorobenzeneboronic acid pinacol ester is its high sensitivity and specificity for the detection of biomolecules. It is also easy to use and can be incorporated into a variety of experimental protocols. However, this compound has some limitations in terms of its stability and solubility in aqueous solutions. It is also sensitive to pH changes and can be affected by the presence of other molecules in the sample.

Future Directions

There are many potential future directions for the use of 2-Carboxy-3-fluorobenzeneboronic acid pinacol ester in scientific research. One area of interest is the development of new fluorescent probes based on this compound that can detect different types of biomolecules. Another area of research is the optimization of the synthesis method for this compound to improve its stability and solubility. This compound may also have potential applications in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.

Scientific Research Applications

2-Carboxy-3-fluorobenzeneboronic acid pinacol ester is commonly used in scientific research as a fluorescent probe for the detection of biomolecules such as saccharides and catecholamines. It can also be used to label proteins and nucleic acids for imaging studies. This compound has been used in a variety of studies including the detection of glycoproteins in cancer cells and the imaging of neurotransmitter release in neurons.

properties

IUPAC Name

2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9(15)10(8)11(16)17/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDPQSDAHCFRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158871
Record name 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

891843-32-6
Record name 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=891843-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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